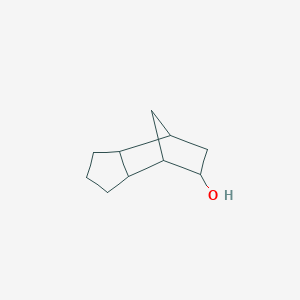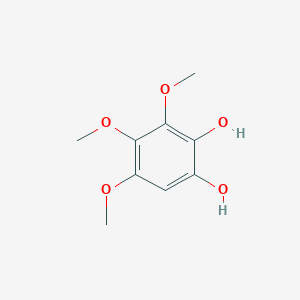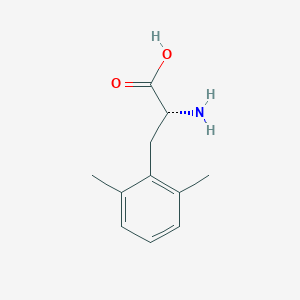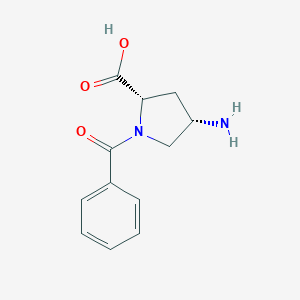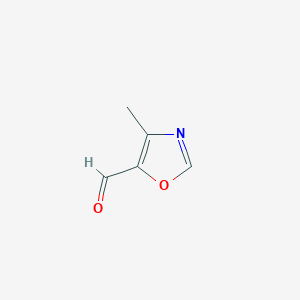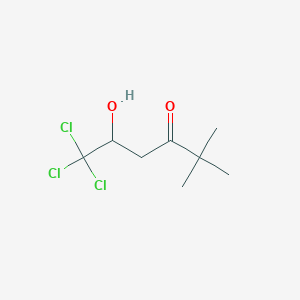
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one, commonly known as TCD Alcohol, is a chemical compound with significant applications in scientific research. It is a chiral compound that possesses a tertiary alcohol functional group and three chlorine atoms. TCD Alcohol is widely used in the synthesis of chiral compounds, as a resolving agent, and as a chiral auxiliary.
Wirkmechanismus
TCD Alcohol acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a stereoselective reaction. The chiral information of TCD Alcohol is transferred to the product, resulting in the formation of a chiral compound. TCD Alcohol also acts as a resolving agent by forming diastereomeric complexes with racemic mixtures, which can then be separated through various methods, such as crystallization or chromatography.
Biochemische Und Physiologische Effekte
TCD Alcohol has no reported biochemical or physiological effects, as it is primarily used in chemical synthesis and not for medicinal purposes.
Vorteile Und Einschränkungen Für Laborexperimente
TCD Alcohol has several advantages in lab experiments, including its high enantiomeric purity, low toxicity, and ease of use. It is also readily available and relatively inexpensive. However, TCD Alcohol has limitations, such as its limited solubility in certain solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the use of TCD Alcohol in scientific research. One area of interest is the development of new chiral ligands for catalysis, particularly in the field of asymmetric hydrogenation. Another area of interest is the application of TCD Alcohol in the synthesis of chiral polymers and materials. Additionally, there is potential for the use of TCD Alcohol in the development of new drugs and pharmaceuticals, particularly those that require chiral synthesis.
Synthesemethoden
TCD Alcohol can be synthesized through several methods, including the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a chiral auxiliary, such as (S)-(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane. The resulting product is then treated with diisobutylaluminum hydride to yield TCD Alcohol.
Wissenschaftliche Forschungsanwendungen
TCD Alcohol has significant applications in scientific research, particularly in the synthesis of chiral compounds. It is widely used as a resolving agent for the separation of racemic mixtures and as a chiral auxiliary in asymmetric synthesis. TCD Alcohol is also used in the synthesis of chiral ligands for catalysis, such as in the preparation of chiral ruthenium complexes for asymmetric hydrogenation reactions.
Eigenschaften
CAS-Nummer |
1552-30-3 |
|---|---|
Produktname |
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
Molekularformel |
C8H13Cl3O2 |
Molekulargewicht |
247.5 g/mol |
IUPAC-Name |
6,6,6-trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13Cl3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
InChI-Schlüssel |
FQGPSSYHVXSBCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
Synonyme |
6,6,6-TRICHLORO-5-HYDROXY-2,2-DIMETHYLHEXAN-3-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



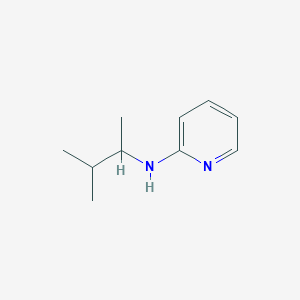
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
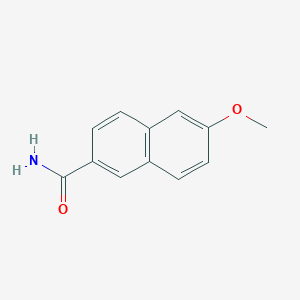
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
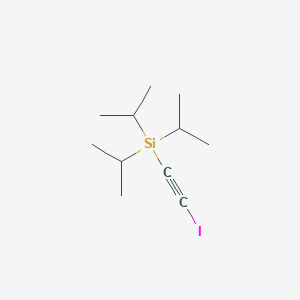

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)

